[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate [(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate Rhizolotine is a novel opine-like metabolite.
Brand Name: Vulcanchem
CAS No.: 102731-62-4
VCID: VC0541351
InChI: InChI=1S/C11H18N2O7/c1-5-12-3-2-6(13-5)10(17)19-20-11-9(16)8(15)7(4-14)18-11/h6-9,11,14-16H,2-4H2,1H3,(H,12,13)/t6-,7-,8-,9-,11+/m1/s1
SMILES: CC1=NCCC(N1)C(=O)OOC2C(C(C(O2)CO)O)O
Molecular Formula: C11H18N2O7
Molecular Weight: 290.27 g/mol

[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate

CAS No.: 102731-62-4

Cat. No.: VC0541351

Molecular Formula: C11H18N2O7

Molecular Weight: 290.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate - 102731-62-4

Specification

CAS No. 102731-62-4
Molecular Formula C11H18N2O7
Molecular Weight 290.27 g/mol
IUPAC Name [(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate
Standard InChI InChI=1S/C11H18N2O7/c1-5-12-3-2-6(13-5)10(17)19-20-11-9(16)8(15)7(4-14)18-11/h6-9,11,14-16H,2-4H2,1H3,(H,12,13)/t6-,7-,8-,9-,11+/m1/s1
Standard InChI Key TUHFNHUGPARRAS-LPZLMQDUSA-N
Isomeric SMILES CC1=NCC[C@@H](N1)C(=O)OO[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
SMILES CC1=NCCC(N1)C(=O)OOC2C(C(C(O2)CO)O)O
Canonical SMILES CC1=NCCC(N1)C(=O)OOC2C(C(C(O2)CO)O)O
Appearance Solid powder

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s IUPAC name reflects its intricate stereochemistry:

  • β-D-ribofuranose moiety: A sugar unit with hydroxyl groups at C3 and C4, a hydroxymethyl group at C5, and a peroxide bridge at C2.

  • 2-Methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate: A partially saturated pyrimidine ring with a methyl group at C2 and a carboperoxoate (–CO–O–O–) functional group at C6 .

Table 1: Key Molecular Data

PropertyValueSource
Molecular formulaC₁₁H₁₈N₂O₇
Molecular weight290.27 g/mol
SMILESCC1=NCC[C@@H](N1)C(=O)OO[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
InChIKeyXWPMRSCVYZQHCL-UHFFFAOYSA-N
CAS Registry Number102731-62-4

The peroxide bridge (–O–O–) is rare in biological molecules and may contribute to rhizolotine’s reactivity or stability under nodule-specific conditions .

Biosynthesis and Nodule-Specific Occurrence

Rhizolotine is synthesized exclusively in functional root nodules formed by compatible Rhizobium loti strains. Its production is tightly linked to successful symbiosis:

Biosynthetic Requirements

  • Host Plant: Lotus tenuis or L. pedunculatus.

  • Microsymbiont: R. loti NZP2037 or related strains .

  • Developmental Stage: Effective nodules (Fix⁺), where bacteria are released into plant cells .

Biological Role in Symbiosis

While the exact function of rhizolotine remains under investigation, several hypotheses have emerged:

Degradation Specificity

R. loti NZP2037 uniquely degrades rhizolotine, while other rhizobia (R. meliloti, R. trifolii) and Agrobacterium lack this capability . This strain-specific catabolism may regulate metabolite turnover within nodules.

Chemical Reactivity and Stability

The carboperoxoate group introduces unique reactivity:

  • Peroxide Stability: Unlike labile organic peroxides, rhizolotine’s bridge is stable under physiological conditions, possibly due to steric protection by the ribose and tetrahydropyrimidine moieties .

  • Stereochemical Sensitivity: The compound’s bioactivity depends on precise stereochemistry, as evidenced by its [(2S,3R,4S,5R)] and [(6R)] configurations .

Research Applications and Future Directions

Agricultural Biotechnology

  • Symbiosis Optimization: Engineering rhizolotine biosynthesis in non-Lotus legumes could enhance nodulation efficiency .

  • Stress Tolerance: Exploiting its ROS-scavenging potential may improve crop resilience.

Synthetic Challenges

  • Peroxide Synthesis: Chemical synthesis requires controlled oxidation steps to avoid undesired radical reactions .

  • Stereoselective Ribosylation: Enzymatic methods may be necessary to achieve correct β-D-ribofuranose linkage .

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